![molecular formula C15H15BrO B1267589 [(2-溴乙氧基)(苯基)甲基]苯 CAS No. 6305-20-0](/img/structure/B1267589.png)

[(2-溴乙氧基)(苯基)甲基]苯

描述

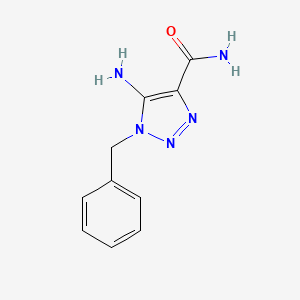

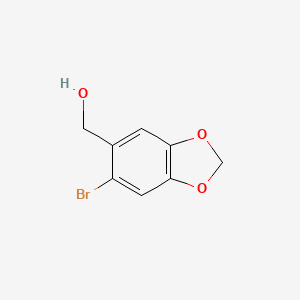

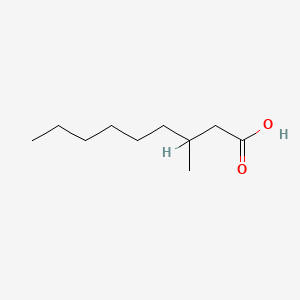

“[(2-Bromoethoxy)(phenyl)methyl]benzene” is a chemical compound with the linear formula C15H15BrO . It has a molecular weight of 291.19 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “[(2-Bromoethoxy)(phenyl)methyl]benzene” is represented by the linear formula C15H15BrO . More detailed structural information, such as 3D conformers, can be found in databases like PubChem .Chemical Reactions Analysis

While specific chemical reactions involving “[(2-Bromoethoxy)(phenyl)methyl]benzene” are not detailed in the resources I have, similar compounds like (2-Bromoethyl)benzene have been used as reactants to synthesize lactone derivatives and α-iminocarboxamides .科学研究应用

Proteomics Research

[(2-Bromoethoxy)(phenyl)methyl]benzene is utilized in proteomics research as a specialty chemical . Its properties make it suitable for the synthesis of complex molecules that can be used to study protein interactions and functions.

Organic Synthesis

This compound serves as a building block in organic synthesis. It’s used to create novel compounds with potential applications in creating new materials or chemicals . Its bromoethoxy group is particularly useful for subsequent functionalization.

Pharmaceutical Development

In pharmacology, [(2-Bromoethoxy)(phenyl)methyl]benzene is explored for synthesizing small molecules that could serve as potential drug candidates. Its structure allows for the creation of diverse molecular frameworks crucial in drug design .

Analytical Chemistry

The compound is used in analytical chemistry as a standard or reference material when studying the properties of similar organic compounds. Its well-defined structure and properties make it an ideal candidate for such applications .

Materials Science

[(2-Bromoethoxy)(phenyl)methyl]benzene is investigated for its potential use in materials science, particularly in the development of novel polymers and coatings that require specific organic functionalities .

Environmental Science

While direct applications in environmental science are not extensively documented, compounds like [(2-Bromoethoxy)(phenyl)methyl]benzene can be used in the study of organic pollutant degradation or synthesis of environmentally friendly materials .

Medicinal Chemistry

It’s also a valuable reagent in medicinal chemistry for the synthesis of therapeutic agents. Its versatility in forming carbon-carbon bonds is essential for constructing complex drug molecules .

Synthesis of Muscarinic Antagonists

[(2-Bromoethoxy)(phenyl)methyl]benzene is used in the preparation of muscarinic antagonists, which are compounds that can block muscarinic acetylcholine receptors and have various therapeutic applications .

属性

IUPAC Name |

[2-bromoethoxy(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYARBELXZXURQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285408 | |

| Record name | [(2-bromoethoxy)(phenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Bromoethoxy)(phenyl)methyl]benzene | |

CAS RN |

6305-20-0 | |

| Record name | NSC41692 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(2-bromoethoxy)(phenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)

![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)

![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)

![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)